

# Cinoxacin mechanism of action DNA gyrase inhibition

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## Compound Focus: Cinoxacin

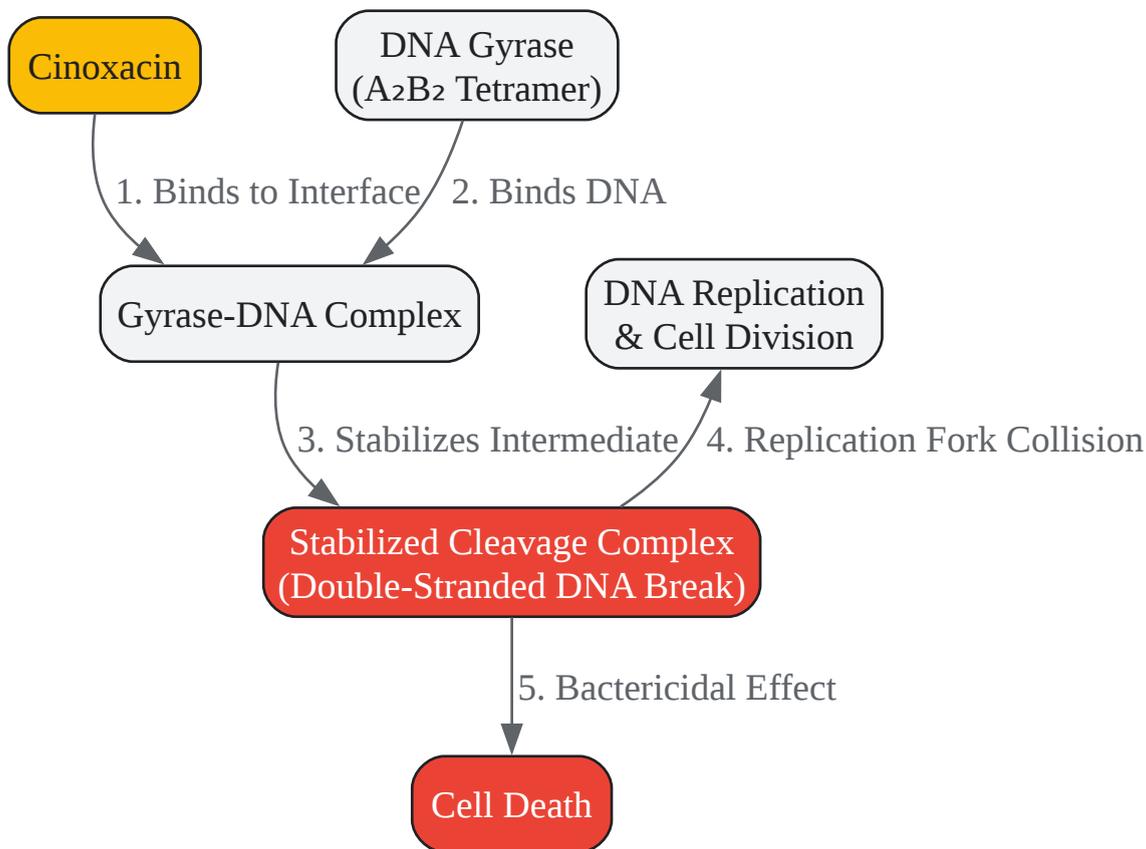
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## Molecular Mechanism of Action

**Cinoxacin** exerts its bactericidal effect primarily by inhibiting the essential bacterial enzyme **DNA gyrase**, a type II topoisomerase [1] [2] [3]. The process can be broken down into the following key steps:



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- **Target Binding:** **Cinoxacin** binds reversibly to the complex formed between DNA gyrase and bacterial DNA [4]. It specifically targets the enzyme-DNA interface, intercalating into the DNA at the site of the transient double-strand break created by the enzyme [4].
- **Enzyme Inhibition:** By binding to this complex, **cinoxacin blocks the strand passage catalysis** of DNA gyrase. This prevents the enzyme from introducing negative supercoils into DNA, a process essential for relieving torsional stress during DNA replication [1] [5].
- **Stabilization of the Cleavage Complex:** More critically, **cinoxacin stabilizes a transient intermediate** in the gyrase catalytic cycle where the DNA is cleaved. This stabilizes the "cleavage complex," effectively converting the enzyme into a cellular poison [4].
- **Bactericidal Effect:** The stabilized cleavage complex creates a physical barrier that halts the progression of the DNA replication fork. When the replication machinery collides with this complex, it leads to the generation of irreversible **double-strand breaks in the bacterial chromosome**, triggering bacterial cell death [4].

## Historical Context and Drug Evolution

**Cinoxacin** belongs to the **first generation** of quinolone antibiotics, which were developed in the 1970s as improvements upon the prototype drug, nalidixic acid [1]. The following table summarizes the key aspects of **cinoxacin** in relation to other quinolone generations:

Feature	Cinoxacin (1st Gen)	Fluoroquinolones (e.g., Ciprofloxacin)
Core Structure	Quinolone core [1]	Quinolone core with <b>C6-fluorine</b> substitution [4]
Primary Target	DNA Gyrase [1] [3]	Dual targets: DNA Gyrase & Topoisomerase IV [4]
Spectrum of Activity	Narrow; mainly Gram-negative aerobes (e.g., <i>E. coli</i> , <i>Proteus</i> , <i>Klebsiella</i> ) [1]	Broad; enhanced vs. Gram-negatives (including <i>Pseudomonas</i> ) and Gram-positives [4]
Clinical Use	Uncomplicated Urinary Tract Infections (UTIs) [1] [3]	Wide range (UTIs, respiratory, skin, systemic infections) [4]
Current Status	Discontinued in many regions [1]	Widely used, though compromised by resistance [4]

The introduction of a fluorine atom at the C6 position in later-generation **fluoroquinolones** significantly enhanced their potency and broadened their spectrum. A key differentiator is target preference: while **cinoxacin** primarily targets DNA gyrase in Gram-negative bacteria, many fluoroquinolones also potently inhibit **topoisomerase IV** (a related type II topoisomerase), which is often the primary target in Gram-positive bacteria [4].

## Pharmacology and Clinical Profile

The table below summarizes the core pharmacological and clinical data for **cinoxacin**, compiled from historical sources [1] [6] [2]:

Property	Description
Approved Uses	Initial/recurrent uncomplicated UTIs in adults [1] [2]
Dosage (Adults, normal renal function)	1 g daily, in divided doses (e.g., 500 mg BID or 250 mg QID) for 7-14 days [1]
Route of Administration	Oral [1]
Bioavailability	Nearly complete [6]
Protein Binding	60-80% [1] [2]
Metabolism	Hepatic (30-40% to inactive metabolites) [1] [2]
Elimination Half-life	~1.5 hours (prolonged in renal impairment) [1] [2]
Primary Route of Elimination	Renal (50-60% as unchanged drug) [1] [3]
Susceptible Bacteria	<i>E. coli</i> , <i>Proteus mirabilis</i> , <i>Proteus vulgaris</i> , <i>Klebsiella</i> spp., <i>Enterobacter</i> spp. [1]
Resistant Bacteria	<i>Pseudomonas</i> spp., <i>Staphylococcus</i> spp., <i>Enterococcus</i> spp. [1]

## Experimental Insights and Protocols

Key experimental approaches have been used to elucidate the mechanism of **cinoxacin** and other quinolones:

- In Vitro Supercoiling Assay:** This standard assay assesses the ability of a compound to inhibit the supercoiling activity of purified DNA gyrase. Relaxed plasmid DNA is incubated with gyrase in the presence of ATP and the test compound. Inhibition is visualized by gel electrophoresis, where a failure to convert relaxed DNA into supercoiled DNA indicates gyrase inhibition [5].
- In Vivo Supercoiling Assessment:** To confirm target engagement in whole cells, bacteria harboring a plasmid (e.g., pUC19) are treated with the antibiotic. Plasmid DNA is then extracted and analyzed by gel electrophoresis. Compounds like **cinoxacin** that inhibit gyrase in vivo cause a detectable shift in plasmid topology from a highly supercoiled to a relaxed or differently supercoiled state [5].
- ATPase Competition Assay:** As gyrase requires ATP hydrolysis for its supercoiling function, this assay determines if an inhibitor targets the ATP-binding site in the GyrB subunit. The rate of ATP

hydrolysis is measured in the presence of the drug. Competitive inhibitors, like the aminocoumarins, show characteristic kinetics, which can be differentiated from the mechanism of quinolones [5].

**Cinoxacin**'s role in current research is primarily historical, serving as a foundational example of a DNA gyrase inhibitor. Its mechanism provides a crucial reference point for understanding the action and ongoing development of newer antibacterial agents that target bacterial type II topoisomerases.

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